molecular formula C10H14N2 B169158 (1,2,3,4-Tetrahydronaphthalen-2-yl)hydrazine CAS No. 1743-07-3

(1,2,3,4-Tetrahydronaphthalen-2-yl)hydrazine

Cat. No.: B169158
CAS No.: 1743-07-3
M. Wt: 162.23 g/mol
InChI Key: DDYZUEUSICJQGM-UHFFFAOYSA-N
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Description

(1,2,3,4-Tetrahydronaphthalen-2-yl)hydrazine is an organic compound with the molecular formula C10H14N2 It is a derivative of hydrazine and tetrahydronaphthalene, characterized by the presence of a hydrazine group attached to the tetrahydronaphthalene ring

Scientific Research Applications

(1,2,3,4-Tetrahydronaphthalen-2-yl)hydrazine has several scientific research applications:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1,2,3,4-Tetrahydronaphthalen-2-yl)hydrazine typically involves the reaction of tetrahydronaphthalene with hydrazine. One common method includes the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above, but with optimized parameters for higher yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(1,2,3,4-Tetrahydronaphthalen-2-yl)hydrazine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding naphthalene derivatives.

    Reduction: Reduction reactions can convert it into different hydrazine derivatives.

    Substitution: It can participate in substitution reactions where the hydrazine group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate or hydrogen peroxide can be used for oxidation reactions.

    Reducing Agents: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution Reactions: Various halogenating agents and nucleophiles can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthalene derivatives, while reduction can produce different hydrazine derivatives .

Mechanism of Action

The mechanism of action of (1,2,3,4-Tetrahydronaphthalen-2-yl)hydrazine involves its interaction with molecular targets, such as enzymes and receptors. The hydrazine group can form covalent bonds with active sites of enzymes, leading to inhibition or activation of enzymatic activity. Additionally, it can bind to specific receptors, modulating their function and triggering downstream signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    (1,2,3,4-Tetrahydronaphthalen-1-yl)hydrazine: Similar structure but with the hydrazine group attached to a different position on the tetrahydronaphthalene ring.

    (1,2,3,4-Tetrahydronaphthalen-2-yl)amine: Contains an amine group instead of a hydrazine group.

    (1,2,3,4-Tetrahydronaphthalen-2-yl)hydrazone: A hydrazone derivative with different chemical properties.

Uniqueness

(1,2,3,4-Tetrahydronaphthalen-2-yl)hydrazine is unique due to its specific hydrazine group positioning, which imparts distinct reactivity and interaction with biological targets. This uniqueness makes it valuable for specific synthetic and biological applications.

Properties

IUPAC Name

1,2,3,4-tetrahydronaphthalen-2-ylhydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2/c11-12-10-6-5-8-3-1-2-4-9(8)7-10/h1-4,10,12H,5-7,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDYZUEUSICJQGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2CC1NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00576533
Record name (1,2,3,4-Tetrahydronaphthalen-2-yl)hydrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00576533
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1743-07-3
Record name (1,2,3,4-Tetrahydronaphthalen-2-yl)hydrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00576533
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(1,2,3,4-Tetrahydronaphthalen-2-yl)hydrazine
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(1,2,3,4-Tetrahydronaphthalen-2-yl)hydrazine
Reactant of Route 3
(1,2,3,4-Tetrahydronaphthalen-2-yl)hydrazine
Reactant of Route 4
(1,2,3,4-Tetrahydronaphthalen-2-yl)hydrazine
Reactant of Route 5
(1,2,3,4-Tetrahydronaphthalen-2-yl)hydrazine
Reactant of Route 6
(1,2,3,4-Tetrahydronaphthalen-2-yl)hydrazine

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